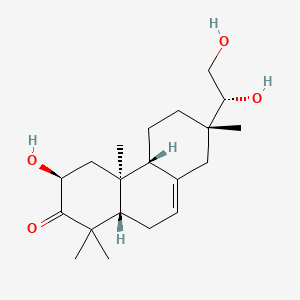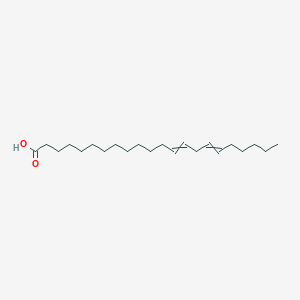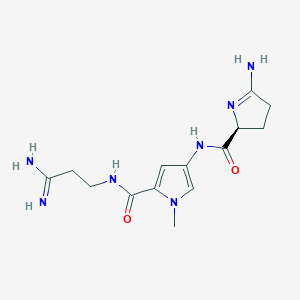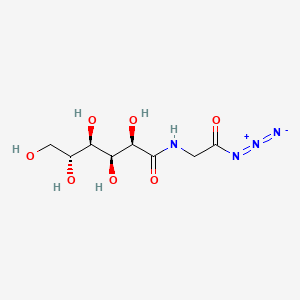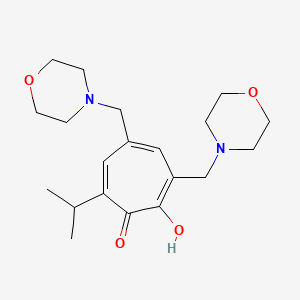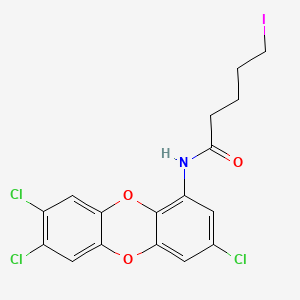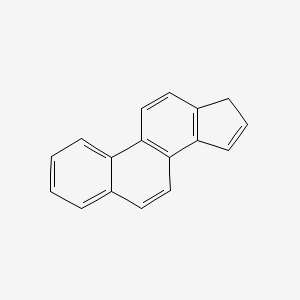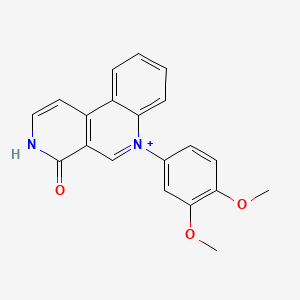
Perloline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perloline is a natural product found in Scolochloa festucacea, Festuca ovina, and Festuca pratensis with data available.
Aplicaciones Científicas De Investigación
Perloline and Rumen Microbiology Perloline, an alkaloid found in Festuca arundinacea (tall fescue), has been identified to inhibit in vitro cellulose digestion by rumen microorganisms. This discovery is significant for understanding the dietary performance of cattle grazing on Festuca arundinacea, as perloline's effect on cellulose digestion by rumen microorganisms may impact cattle's nutritional intake and efficiency (Bush, Streeter, & Buckner, 1970).
Perloline in Pasture Grasses and Toxicity to Livestock Research has been conducted on the determination of perloline in various pasture grasses, which is important due to its toxicity to cattle and sheep. A method involving ethanol and hydrochloric acid extraction, followed by thin-layer chromatography and fluorometric measurement, has been developed for this purpose (Sachse, 1980).
Impact of Agricultural Treatments on Perloline Levels The effect of agricultural treatments, such as the application of nitrate, on the perloline content in perennial ryegrass (Lolium perenne L.) has been investigated. It was found that nitrate application significantly increases perloline levels, with no such effect observed from phosphate addition (Bennett, 1963).
Chemical Reactions and Synthesis of Perloline Studies have explored the chemical reactions of perloline, such as decarbalkoxylation of selected esters with perloline hydrochloride. These reactions provide insights into the chemical properties and potential applications of perloline in various fields (Miles & Huang, 1976).
Quantitative Analysis of Perloline in Fodder Grasses A colorimetric method for the quantitative determination of perloline in fodder grasses has been established, offering a routine method for perloline measurement in agricultural settings. This development aids in the monitoring and management of perloline levels in livestock feed (Robowsky, Knabe, & Seyfarth, 1987).
Initial Discovery and Optical Properties of Perloline The isolation and identification of perloline, including its unique optical properties, from perennial ryegrass (Lolium perenne L.) laid the foundation for subsequent research into this alkaloid. This initial discovery has been pivotal in understanding the chemical nature and applications of perloline (Melville & Grimmett, 1941).
Propiedades
Número CAS |
7344-94-7 |
|---|---|
Nombre del producto |
Perloline |
Fórmula molecular |
C20H17N2O3+ |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-3H-benzo[f][2,7]naphthyridin-6-ium-4-one |
InChI |
InChI=1S/C20H16N2O3/c1-24-18-8-7-13(11-19(18)25-2)22-12-16-14(9-10-21-20(16)23)15-5-3-4-6-17(15)22/h3-12H,1-2H3/p+1 |
Clave InChI |
OWAVOYPOZCUWDT-UHFFFAOYSA-O |
SMILES |
COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC |
SMILES canónico |
COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC |
Otros números CAS |
7344-94-7 |
Sinónimos |
perloline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



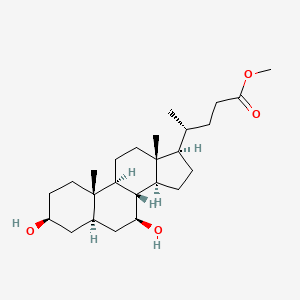
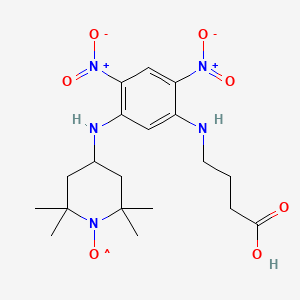
![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)
